
(8alpha)-6'-Methoxycinchonan-9(R)-ol mono((1S)-7,7-dimethyl-2-oxobicyclo(2.2.1)heptane-1-methanesulphonate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(8alpha)-6’-Methoxycinchonan-9®-ol mono((1S)-7,7-dimethyl-2-oxobicyclo(2.2.1)heptane-1-methanesulphonate) is a complex organic compound that belongs to the class of cinchona alkaloids. These compounds are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (8alpha)-6’-Methoxycinchonan-9®-ol mono((1S)-7,7-dimethyl-2-oxobicyclo(2.2.1)heptane-1-methanesulphonate) typically involves multiple steps, including the preparation of the cinchona alkaloid core and subsequent functionalization. The reaction conditions may include specific temperatures, solvents, and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(8alpha)-6’-Methoxycinchonan-9®-ol mono((1S)-7,7-dimethyl-2-oxobicyclo(2.2.1)heptane-1-methanesulphonate) can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Conversion to lower oxidation states.
Substitution: Replacement of functional groups.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions may vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (8alpha)-6’-Methoxycinchonan-9®-ol mono((1S)-7,7-dimethyl-2-oxobicyclo(2.2.1)heptane-1-methanesulphonate) may be used as a chiral catalyst in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology
In biology, this compound may be studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine
In medicine, derivatives of cinchona alkaloids are known for their use as antimalarial agents. This compound may also be explored for other therapeutic applications.
Industry
In industry, such compounds may be used in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals.
Mécanisme D'action
The mechanism of action of (8alpha)-6’-Methoxycinchonan-9®-ol mono((1S)-7,7-dimethyl-2-oxobicyclo(2.2.1)heptane-1-methanesulphonate) involves its interaction with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other cinchona alkaloids such as quinine, quinidine, and cinchonine. These compounds share structural similarities and may exhibit comparable biological activities.
Uniqueness
The uniqueness of (8alpha)-6’-Methoxycinchonan-9®-ol mono((1S)-7,7-dimethyl-2-oxobicyclo(2.2.1)heptane-1-methanesulphonate) lies in its specific functional groups and stereochemistry, which may confer distinct properties and applications compared to other cinchona alkaloids.
Propriétés
Numéro CAS |
84848-19-1 |
|---|---|
Formule moléculaire |
C30H40N2O6S |
Poids moléculaire |
556.7 g/mol |
Nom IUPAC |
(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid;(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol |
InChI |
InChI=1S/C20H24N2O2.C10H16O4S/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;7H,3-6H2,1-2H3,(H,12,13,14) |
Clé InChI |
YARGMSIYSRMWCT-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


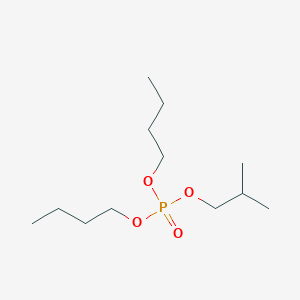

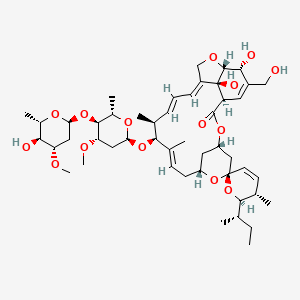
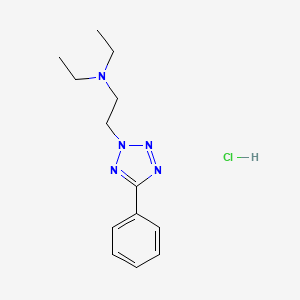

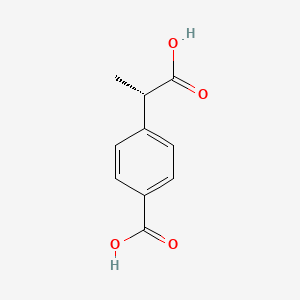
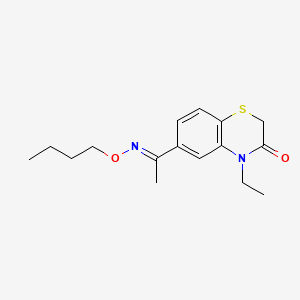
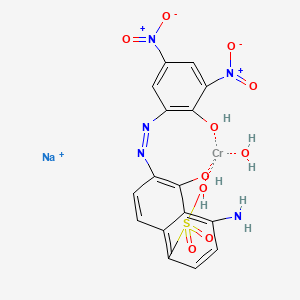
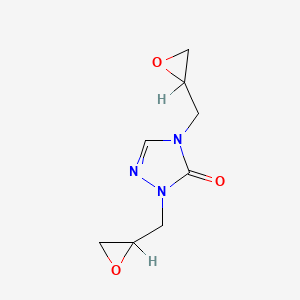
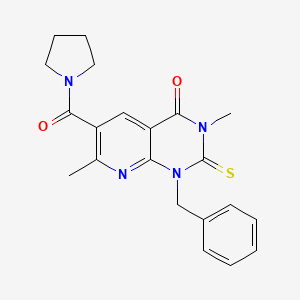


![[(2R,3R,4S,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl] hydrogen sulfate](/img/structure/B12720287.png)

